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CAS Number: 3684-46-6

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development

Professionals

Abstract
Broxaldine, also known as Brobenzoxaldine, is a synthetic compound belonging to the

quinoline class of molecules. It is chemically designated as 5,7-dibromo-2-methyl-8-quinolinol

benzoate. This document provides a comprehensive technical overview of Broxaldine,

consolidating available data on its chemical properties, synthesis, pharmacological activities,

and mechanism of action. The information presented is intended to serve as a valuable

resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties
Broxaldine is a solid substance with a molecular formula of C₁₇H₁₁Br₂NO₂ and a molecular

weight of approximately 421.1 g/mol . Its chemical structure features a dibrominated 2-methyl-

8-quinolinol core esterified with a benzoate group. Detailed physicochemical properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1667944?utm_src=pdf-interest
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 3684-46-6

Molecular Formula C₁₇H₁₁Br₂NO₂

Molecular Weight 421.1 g/mol

Appearance Solid

IUPAC Name
5,7-dibromo-2-methylquinolin-

8-yl benzoate

Synonyms Brobenzoxaldine

SMILES

CC1=NC2=C(OC(=O)C3=CC=

CC=C3)C(Br)=CC(Br)=C2C=C

1

InChI Key
IJTPLVAAROHGGB-

UHFFFAOYSA-N

Table 1: Physicochemical Properties of Broxaldine

Solubility
Broxaldine exhibits limited solubility in aqueous solutions. Experimental solubility data is

presented in the following table.

Solvent Solubility Reference

Dimethylformamide (DMF) 5 mg/mL

Dimethyl sulfoxide (DMSO) 1 mg/mL

DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL

Table 2: Solubility of Broxaldine

Synthesis
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The synthesis of Broxaldine involves a two-step process starting from 8-hydroxy-2-

methylquinoline. The first step is the bromination of the quinoline ring, followed by esterification

of the hydroxyl group.

Step 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol
The precursor, 5,7-dibromo-2-methyl-8-quinolinol, is synthesized by the bromination of 8-

hydroxy-2-methylquinoline.

Reactants

Product

8-hydroxy-2-methylquinoline

Stirring at Room Temperature

Bromine (Br2) Sodium Bicarbonate (NaHCO3) Methanol (MeOH)

5,7-dibromo-2-methyl-8-quinolinol

Workup

Addition of Na2SO3, filtration, washing

Click to download full resolution via product page

Diagram 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol.

Step 2: Synthesis of Broxaldine (5,7-dibromo-2-methyl-
8-quinolinol benzoate)
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Broxaldine is synthesized by the esterification of 5,7-dibromo-2-methyl-8-quinolinol with

benzoyl chloride. This is a standard esterification reaction, typically carried out in the presence

of a base to neutralize the HCl byproduct.

Reactants

Product

5,7-dibromo-2-methyl-8-quinolinol

Esterification

Benzoyl Chloride Base (e.g., Pyridine)

Broxaldine

Click to download full resolution via product page

Diagram 2: Synthesis of Broxaldine.

Pharmacological Activity
Broxaldine has demonstrated a range of antimicrobial and antiparasitic activities in vitro and in

vivo.

Antibacterial Activity
Broxaldine is active against the bacterium Clostridioides difficile, with a reported Minimum

Inhibitory Concentration (MIC) of 4 µM. A screening of FDA-approved drugs identified

Broxaldine as a potent inhibitor of C. difficile. The study reported a MIC₅₀ of 0.2-0.6 μM for the

salicylanilides group, which includes structurally related compounds.

Organism MIC Reference

Clostridioides difficile 4 µM

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/product/b1667944?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/product/b1667944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Antibacterial Activity of Broxaldine

Antiparasitic Activity
Recent studies have extensively evaluated the activity of Broxaldine against Toxoplasma

gondii. It has been shown to inhibit parasite invasion and proliferation in vitro and reduce

parasite load in a mouse model of acute toxoplasmosis.[1][2][3]

Parameter Host Cell Line Value Reference

CC₅₀ (72h) HFF 17.95 µg/mL [4]

CC₅₀ (72h) Vero 11.15 µg/mL [4]

EC₅₀ - 0.28 µg/mL [2]

Invasion Rate (4

µg/mL)
Vero 14.31% [3][4]

Proliferation Rate (4

µg/mL)
Vero 1.23% [3][4]

In vivo Survival Rate

(mouse model)
- 41.5% [1][2][3]

Table 4: Anti-Toxoplasma gondii Activity of Broxaldine

Broxaldine has been reported to decrease the viability of Schistosoma mansoni larvae at a

concentration of 10 µM.

Organism Activity Concentration Reference

Schistosoma mansoni

larvae
Decreased viability 10 µM

Table 5: Anti-Schistosoma mansoni Activity of Broxaldine

Mechanism of Action
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The precise mechanism of action of Broxaldine against all susceptible organisms is not fully

elucidated. However, its effects on Toxoplasma gondii have been investigated in some detail.

Effects on Toxoplasma gondii
In Toxoplasma gondii, Broxaldine appears to induce a multi-faceted disruption of cellular

homeostasis. Treatment with Broxaldine leads to observable ultrastructural changes within the

parasite, including mitochondrial swelling, an increase in the number of lipid bodies, and the

formation of autophagic vacuoles.[1][3] This is accompanied by a decrease in the mitochondrial

membrane potential and a significant reduction in intracellular ATP levels.[1][3] These findings

suggest that Broxaldine's anti-Toxoplasma activity is, at least in part, mediated by inducing

mitochondrial dysfunction and triggering an autophagic cell death pathway within the parasite.

[1][3][4]
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Diagram 3: Proposed mechanism of action of Broxaldine in Toxoplasma gondii.
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Effects on Mammalian Cells
There is currently no publicly available data to suggest that Broxaldine directly modulates

specific signaling pathways in mammalian cells, such as the NF-κB, MAPK, or PI3K/Akt

pathways. Its cytotoxic effects on mammalian cell lines (HFF and Vero) have been quantified,

as indicated by the CC₅₀ values in Table 4.[4]

Pharmacokinetics and Metabolism
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies

on Broxaldine in humans or preclinical mammalian models are not extensively available in the

public domain. As a halogenated quinoline derivative, its pharmacokinetic profile may share

some general characteristics with other compounds in this class, such as potential for

metabolism by cytochrome P450 enzymes and distribution into various tissues. However,

specific parameters like bioavailability, half-life, clearance, and metabolic pathways for

Broxaldine have not been reported.

Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the

properties and activities of Broxaldine.

Synthesis of 5,7-dibromo-2-methyl-8-quinolinol
Materials:

8-hydroxy-2-methylquinoline

Bromine

Methanol (MeOH)

Sodium bicarbonate (NaHCO₃)

Sodium sulfite (Na₂SO₃)

Water (H₂O)
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Procedure:

A mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate is prepared in methanol.

A solution of bromine in methanol is added to the mixture.

The reaction is stirred at room temperature.

Sodium sulfite is added to the reaction mixture.

The mixture is filtered and the solid is washed with water.

The resulting white solid is dried under vacuum to yield 5,7-dibromo-2-methyl-8-quinolinol.

In Vitro Anti-Toxoplasma gondii Growth Inhibition Assay
Materials:

Human foreskin fibroblast (HFF) cells

Toxoplasma gondii RH-2F strain (expressing β-galactosidase)

Broxaldine

Pyrimethamine (positive control)

Dimethyl sulfoxide (DMSO)

96-well plates

Triton X-100

Chlorophenol red-β-D-galactopyranoside (CPRG)

Procedure:

A monolayer of HFF cells is prepared in a 96-well plate.

Each well is infected with approximately 100 RH-2F tachyzoites.
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Various concentrations of Broxaldine (dissolved in DMSO) are added to the wells. A

negative control (DMSO) and a positive control (pyrimethamine) are included.

The plate is incubated for 72 hours.

After incubation, Triton X-100 and CPRG are added to each well.

The absorbance is measured at 570 nm after 12 hours to determine the level of β-

galactosidase activity, which correlates with parasite viability.

The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.[2]
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Diagram 4: Workflow for in vitro anti-Toxoplasma gondii growth inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1667944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Antibacterial Susceptibility Testing (Broth
Microdilution)
Materials:

Clostridioides difficile strain

Brain Heart Infusion Broth supplemented with yeast extract, L-cysteine, and sodium

taurocholate (BHIS)

Broxaldine

Vancomycin (positive control)

96-well microtiter plates

Procedure:

A bacterial suspension of C. difficile is prepared in BHIS broth to a standardized

concentration (e.g., 5 x 10⁵ CFU/mL).

Serial two-fold dilutions of Broxaldine are prepared in BHIS broth in a 96-well plate.

The bacterial suspension is added to each well containing the Broxaldine dilutions.

Positive (no drug) and negative (no bacteria) controls are included.

The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of

Broxaldine that completely inhibits visible bacterial growth.

Analytical Methods
Specific, validated analytical methods for the routine quantification of Broxaldine in biological

matrices have not been widely published. However, based on its chemical structure, standard

analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with

a UV or mass spectrometry (MS) detector would be suitable for its analysis.
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General HPLC Method Development Considerations:

Column: A reversed-phase C18 column would likely provide good retention and separation.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an

aqueous buffer (e.g., ammonium acetate or formate) could be optimized for separation.

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the

molecule, or mass spectrometry for higher sensitivity and specificity, would be appropriate.

Sample Preparation: For biological samples like plasma or tissue homogenates, a protein

precipitation step followed by liquid-liquid extraction or solid-phase extraction would be

necessary to remove interfering substances prior to analysis.

Conclusion
Broxaldine (Brobenzoxaldine) is a halogenated quinoline derivative with demonstrated in vitro

and in vivo activity against various pathogens, including the bacterium Clostridioides difficile

and the parasites Toxoplasma gondii and Schistosoma mansoni. Its mechanism of action

against T. gondii involves the disruption of mitochondrial function and the induction of

autophagy. While its synthesis is achievable through standard organic chemistry techniques,

there is a notable lack of publicly available data on its pharmacokinetic properties and its

effects on mammalian cellular signaling pathways. This comprehensive technical guide

summarizes the current state of knowledge on Broxaldine and highlights areas where further

research is needed to fully characterize its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3684-46-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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